A Comprehensive Technical Guide to 3-Bromo-4,6-difluoro-1H-indazole (CAS: 887567-78-4): A Privileged Scaffold in Modern Drug Discovery
A Comprehensive Technical Guide to 3-Bromo-4,6-difluoro-1H-indazole (CAS: 887567-78-4): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-4,6-difluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole core is a recognized "privileged scaffold," frequently appearing in a multitude of clinically relevant molecules due to its ability to mimic the indole ring and engage in crucial hydrogen bonding interactions with biological targets.[1] The strategic introduction of bromine and fluorine atoms onto this scaffold significantly enhances its utility, offering a versatile handle for synthetic elaboration and modulating the physicochemical properties of derivative compounds. This guide will explore the synthesis, chemical properties, reactivity, and, most importantly, the application of this compound in the development of targeted therapeutics, with a focus on protein kinase inhibitors.
Introduction: The Significance of the Fluorinated Indazole Motif
Nitrogen-containing heterocycles are fundamental components of a vast number of natural products and pharmaceutical agents.[2] Among these, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, has garnered immense attention in drug discovery.[2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects.[3] Several successful drugs, such as the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib, feature the indazole core, underscoring its therapeutic relevance.
The subject of this guide, 3-Bromo-4,6-difluoro-1H-indazole, is a highly functionalized derivative designed for maximum synthetic versatility. The key features are:
-
The 1H-Indazole Core: Serves as a bioisostere of an indole, with the N-H group acting as a hydrogen bond donor and the pyrazolic nitrogen at position 2 acting as a hydrogen bond acceptor. This dual functionality is critical for binding to the hinge region of many protein kinases.
-
Bromine at Position 3: Provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR).
-
Difluoro Substitution at Positions 4 and 6: The presence of fluorine atoms significantly impacts the molecule's properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of the N-H proton, thereby influencing its hydrogen bonding capabilities.
This combination of features makes 3-Bromo-4,6-difluoro-1H-indazole a valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in oncology.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective use in synthesis.
Table 1: Physicochemical Properties of 3-Bromo-4,6-difluoro-1H-indazole
| Property | Value | Source(s) |
| CAS Number | 887567-78-4 | [4] |
| Molecular Formula | C₇H₃BrF₂N₂ | [4] |
| Molecular Weight | 233.01 g/mol | [5] |
| Appearance | White solid (predicted/reported by suppliers) | [6] |
| Boiling Point | 331.4 ± 37.0 °C (Predicted) | [5][6] |
| Density | 1.946 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 10.25 ± 0.40 (Predicted) | [6] |
| XLogP3 | 3.03 | [5] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring, as well as a broad singlet for the N-H proton. The fluorine atoms will cause splitting of the adjacent proton signals.
-
¹³C NMR: The carbon spectrum will display seven distinct signals for the aromatic carbons. The carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants.
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, with coupling to each other and to adjacent protons.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass should correspond to the molecular formula C₇H₃BrF₂N₂.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching band, as well as aromatic C-H and C=C stretching vibrations. C-F and C-Br stretching bands will also be present in the fingerprint region.
Synthesis of 3-Bromo-4,6-difluoro-1H-indazole: A Proposed Pathway
A definitive, published synthesis protocol for 3-Bromo-4,6-difluoro-1H-indazole is not currently available. However, based on established indazole synthesis methodologies and a patent for the closely related isomer, 5-bromo-4-fluoro-1H-indazole, a reliable synthetic route can be proposed.[7][8] The most plausible approach involves a diazotization and cyclization of a suitably substituted aniline precursor.
The logical starting material for this synthesis would be 3,5-difluoro-2-methylaniline. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 3-Bromo-4,6-difluoro-1H-indazole.
Step-by-Step Proposed Protocol:
This protocol is adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole and should be optimized by the end-user.[7]
Part 1: Bromination of 3,5-Difluoro-2-methylaniline
-
Dissolve 3,5-difluoro-2-methylaniline in a suitable solvent such as acetonitrile in a reaction vessel.
-
Cool the solution to 0-10 °C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. The ortho-methyl group and the meta-directing fluorine atoms should favor bromination at the 4-position.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-3,5-difluoro-2-methylaniline.
Part 2: Diazotization, Cyclization, and Acetyl Protection
-
Dissolve the 4-Bromo-3,5-difluoro-2-methylaniline intermediate in a high-boiling point solvent like toluene.
-
Add acetic anhydride, which will serve as the acetylating agent for in-situ protection of the indazole nitrogen.
-
Heat the mixture to approximately 110 °C.
-
Slowly add an alkyl nitrite, such as isoamyl nitrite, dropwise. This reagent will effect the diazotization of the amino group, which is followed by an intramolecular cyclization to form the indazole ring.
-
Maintain the reaction at 110 °C and monitor for completion.
-
After cooling, concentrate the reaction mixture and purify the residue, for instance by slurrying in methanol, to obtain the acetyl-protected indazole intermediate.
Part 3: Deprotection to Yield the Final Product
-
Suspend the N-acetylated intermediate in a mixture of methanol and water.
-
Add an inorganic base, such as potassium carbonate or sodium hydroxide.
-
Stir the reaction at room temperature and monitor for the cleavage of the acetyl group.
-
Upon completion, add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the final product, 3-Bromo-4,6-difluoro-1H-indazole.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-4,6-difluoro-1H-indazole lies in its capacity to undergo functionalization, primarily at the bromine-bearing C3 position and the N1 position.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine atom at the 3-position is perfectly poised for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is the most common and powerful method for this transformation.[5] This reaction allows for the facile creation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.
Caption: General scheme for Suzuki-Miyaura cross-coupling of 3-Bromo-4,6-difluoro-1H-indazole.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts bearing phosphine ligands are standard for Suzuki couplings. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective for heteroaromatic substrates as they are generally stable and promote efficient catalytic turnover.[5]
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is often employed. The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs.
This synthetic handle is paramount in the construction of inhibitors targeting protein kinases such as VEGFR, PLK4, and others, where a substituted indazole core often serves as the hinge-binding element.[6][7]
N-H Functionalization
The N-H proton of the indazole is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion can then react with various electrophiles, allowing for alkylation or arylation at the N1 position. It is important to note that a mixture of N1 and N2 isomers can sometimes be formed, although the N1 isomer is often the thermodynamic product. This functionalization is frequently used to block the hydrogen-donating capability of the ring or to introduce additional points of interaction with a biological target.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases.
The 3-Bromo-4,6-difluoro-1H-indazole is an ideal starting point for synthesizing analogs of potent kinase inhibitors. The general strategy involves using the indazole as the "hinge-binding" fragment, which forms hydrogen bonds with the backbone of the kinase hinge region. The substituent introduced at the C3 position via Suzuki coupling typically projects into the ATP-binding pocket, where it can be optimized for potency and selectivity.
Example Application Workflow: Synthesis of a Generic Kinase Inhibitor Scaffold
-
N-Protection (Optional but Recommended): To avoid side reactions during the subsequent coupling, the indazole N-H can be protected with a group like tert-butyloxycarbonyl (Boc) or by reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
-
Suzuki-Miyaura Coupling: The protected 3-bromo-indazole is coupled with a desired aryl or heteroaryl boronic acid. This boronic acid is chosen based on the structure of the target kinase's active site.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the final 3-aryl-indazole derivative, which can then be evaluated for its biological activity.
This modular approach allows for the rapid synthesis of a library of compounds, which is a key strategy in modern lead optimization.
Safety and Handling
As with any laboratory chemical, 3-Bromo-4,6-difluoro-1H-indazole should be handled with appropriate care.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]
-
Storage: Store in a tightly closed container in a cool, dry place.[5]
-
Hazards: While specific toxicology data is not available, similar halogenated aromatic compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Assume the compound is hazardous and handle accordingly.
Conclusion
3-Bromo-4,6-difluoro-1H-indazole is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its trifecta of a privileged indazole core, a versatile brominated handle for cross-coupling, and modulating fluorine substituents make it an exemplary starting material for the synthesis of targeted therapeutics. While detailed public data on its synthesis and spectral characterization is sparse, its structural similarity to other well-studied indazoles allows for the confident prediction of its reactivity and application. For research groups focused on the discovery of novel kinase inhibitors and other targeted agents, 3-Bromo-4,6-difluoro-1H-indazole represents a powerful tool for accelerating the drug discovery process.
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